BenchChemオンラインストアへようこそ!

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

GABAA receptor benzodiazepine binding site subtype selectivity

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (QH-II-063) offers a unique multi-subtype GABAA binding signature: nanomolar affinity at α1, α2, α5, reduced α3, and near-complete α6 exclusion (Ki 3000 nM). This profile enables competitive binding experiments with minimal functional interference (IC50 ~19.4 μM at α5β3γ2) and probes extrasynaptic δ-containing receptors (α4β1δ IC50 1.02 μM). Its characteristic bromine isotope pattern makes it a reliable LC-MS/MS reference standard. Choose QH-II-063 for pharmacophore modeling, subtype selectivity studies, and forensic panel development where α6 cerebellar exclusion is critical.

Molecular Formula C16H13BrN2O
Molecular Weight 329.197
CAS No. 28611-28-1
Cat. No. B3009183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
CAS28611-28-1
Molecular FormulaC16H13BrN2O
Molecular Weight329.197
Structural Identifiers
SMILESCN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3
InChIInChI=1S/C16H13BrN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyFLEQTIDRWGGTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (CAS 28611-28-1): Core Chemical Identity and Pharmacological Class


7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (CAS 28611-28-1, also designated QH‑II‑063 or CHEMBL368768) is a synthetic 1,4‑benzodiazepine derivative bearing a bromine atom at position 7, a methyl substituent at N1, and a phenyl ring at position 5 [1]. It belongs to the benzodiazepine site (BzR) ligand family that modulates GABAA receptor function and has been characterized primarily in the context of pharmacophore modeling for GABAA/BzR subtype selectivity [2].

Why 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one Cannot Be Replaced by a Generic Benzodiazepine


GABAA receptor subtypes (α1–6, β, γ) mediate distinct pharmacological effects: α1 is associated with sedation, α2/α3 with anxiolysis, and α5 with cognition and memory [1]. Benzodiazepine site ligands exhibit differential binding affinities and functional efficacies (agonist, antagonist, inverse agonist) across these subtypes, meaning that even compounds within the same structural class can produce divergent biological outcomes [2]. 7‑Bromo‑1‑methyl‑5‑phenyl‑1,3‑dihydro‑benzo[e][1,4]diazepin‑2‑one displays a specific multi‑subtype binding signature—nanomolar affinity at α1, α2, and α5, reduced affinity at α3, and near‑complete exclusion at α6—as well as a pronounced dissociation between binding affinity and functional negative allosteric modulation. These properties are not uniformly shared by other benzodiazepines, making indiscriminate substitution scientifically invalid for experiments that require a defined GABAA subtype interaction profile.

Quantitative Differentiation Evidence for 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one (QH‑II‑063)


GABAA Subtype Binding Fingerprint: Direct Comparison with Flunitrazepam, Alprazolam, and Ro15‑1788

In a unified radioligand displacement assay panel using recombinant human GABAA receptors (αxβ2γ2 subtypes), QH‑II‑063 exhibits a distinct affinity gradient: Ki = 9.4 nM (α1), 9.3 nM (α2), 31 nM (α3), and 7.7 nM (α5). This profile contrasts with flunitrazepam, which displays higher affinity across α1–α5 (Ki = 2.2, 2.5, 4.5, and 2.1 nM respectively), and with Ro15‑1788 (flumazenil), which binds with sub‑nanomolar affinity at all four subtypes (Ki = 0.8, 0.9, 1.05, and 0.6 nM) [1]. Alprazolam shows sub‑nanomolar affinity at α1 (0.8 nM) and α2 (0.59 nM) but substantially weaker α6 binding (Ki = 10,000 nM) [1]. QH‑II‑063 therefore occupies a middle ground—moderate nanomolar affinity with a notable α3 drop‑off—that is not replicated by these widely used reference ligands.

GABAA receptor benzodiazepine binding site subtype selectivity radioligand displacement

α6 Subtype Exclusion: A Sharper Drop than Flunitrazepam and Ro15‑1788

QH‑II‑063 displays extremely weak affinity for the α6‑containing GABAA subtype (Ki = 3000 nM), yielding α1/α6 and α5/α6 selectivity ratios of approximately 319‑fold and 390‑fold, respectively [1]. In the same dataset, flunitrazepam shows an α5/α6 ratio of ~952‑fold, but its α6 absolute affinity is 2000 nM—i.e., QH‑II‑063 is 1.5‑fold weaker at α6 than flunitrazepam in absolute terms. Ro15‑1788 (flumazenil) retains measurable α6 affinity (Ki = 148 nM; α5/α6 ratio = 247‑fold), meaning QH‑II‑063 achieves a larger numeric α5/α6 window than the classical antagonist. Bretazenil, a partial agonist, has Ki = 12.7 nM at α6 (α5/α6 ratio = 25‑fold), making it far less α6‑excluding [1].

GABAA α6 subunit cerebellar selectivity off‑target binding subtype exclusion

Binding–Function Dissociation: High Affinity, Weak Negative Allosteric Modulation at α5β3γ2

Despite a Ki of 7.7 nM at recombinant α5β3γ2 receptors in radioligand binding assays, QH‑II‑063 shows only weak negative allosteric modulation (NAM) activity in a patch‑clamp electrophysiology assay at the same receptor subtype, with an IC50 of 19,400 nM (19.4 μM) [1][2]. This >2,500‑fold rightward shift between binding and functional inhibition indicates that QH‑II‑063 behaves as a very weak antagonist or a functionally silent ligand at the benzodiazepine site. By contrast, classical benzodiazepine agonists such as flunitrazepam and alprazolam act as positive allosteric modulators (PAMs) with functional EC50 values in the low nanomolar range (though direct functional comparator data in the same assay system are not available).

negative allosteric modulator functional efficacy binding vs. function patch clamp electrophysiology

Antagonist Activity at Extrasynaptic α4β1δ GABAA Receptors

QH‑II‑063 exhibits antagonist activity at recombinant human α4β1δ GABAA receptors with an IC50 of 1,020 nM in a fluorescence‑based membrane potential (FMP) assay [1]. The α4β1δ subtype is predominantly extrasynaptic and mediates tonic inhibition, a pharmacological domain distinct from the synaptic α1–α5βγ2 receptors targeted by most classical benzodiazepines. While many benzodiazepine site ligands show negligible activity at δ‑containing receptors, QH‑II‑063’s measurable (though micromolar) potency at α4β1δ differentiates it from ligands such as diazepam, which is essentially inactive at α4β1δ receptors (class‑level baseline; no direct comparator data in the identical assay platform are available).

α4β1δ receptor extrasynaptic GABA tonic inhibition antagonist

Optimal Research Application Scenarios for 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one


Pharmacophore Refinement and GABAA Subtype Selectivity Modeling

QH‑II‑063’s quantitative binding profile across five GABAA subtypes (α1–α6), as compiled in Clayton et al. (2015) [1], makes it a valuable data point for building and validating computational pharmacophore models. Its moderate nanomolar affinity and pronounced α3 drop‑off provide structural constraints that help define the steric and electronic boundaries of the α5‑ vs. α3‑binding pockets—information directly applicable to rational design of subtype‑selective ligands.

Functional Antagonism Studies at Synaptic and Extrasynaptic GABAA Receptors

Because QH‑II‑063 combines high benzodiazepine‑site affinity (Ki 7.7–9.4 nM) with weak negative allosteric modulation (IC50 ~19.4 μM at α5β3γ2) [1] and measurable α4β1δ antagonist activity (IC50 1.02 μM) [2], it can serve as a dual‑use tool: (i) to occupy synaptic benzodiazepine sites with minimal functional interference in competitive binding experiments, and (ii) to probe tonic inhibition mediated by extrasynaptic δ‑containing receptors, where most classical benzodiazepines are silent.

Cerebellar‑Sparing Experimental Paradigms

The near‑complete absence of α6 binding (Ki = 3000 nM) [1] supports the use of QH‑II‑063 in ex vivo or in vivo paradigms where engagement of cerebellar GABAA receptors must be minimized. Compared with Ro15‑1788 (α6 Ki = 148 nM) or bretazenil (α6 Ki = 12.7 nM), QH‑II‑063 offers a substantially wider α6 exclusion window, reducing the confounding influence of cerebellar receptor occupancy on behavioral or electrophysiological readouts.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C16H13BrN2O), molecular weight (329.19 g/mol), and a characteristic bromine isotope pattern [1], QH‑II‑063 is suitable as a reference standard for LC‑MS/MS method development, impurity profiling, or forensic toxicology screening panels that require a benzodiazepine with distinct mass spectrometric signatures and known GABAA receptor binding characteristics.

Quote Request

Request a Quote for 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.